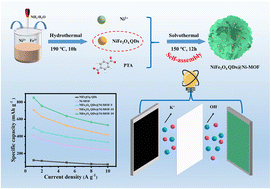NiFe2O4 quantum dots anchored on flower-like Ni-MOF with enhanced electrochemical performance for supercapacitors†
Journal of Materials Chemistry C Pub Date: 2023-11-02 DOI: 10.1039/D3TC03096B
Abstract
In this study, we successfully synthesized a NiFe2O4 quantum dots (QDs)@Ni-based metal–organic framework (Ni-MOF) microflower composite material. By utilizing ultrathin nanosheets for layer-by-layer assembly, the flower-like MOF with an open hierarchical structure, large specific surface area, and ordered pores was formed. It provided suitable accommodation space for the quantum dots, effectively avoiding their aggregation. Moreover, transition metal oxide (TMO)-based QDs possess high conductivity and a rich range of valence states, which can compensate for the deficiencies in the conductivity and stability of MOFs. This QDs@MOF composite increases the number of exposed active sites in the electrode and reduces the diffusion path of electrolyte ions, resulting in more active redox reactions and enabling fast charge transfer. The NiFe2O4 QDs@Ni-MOF-10 electrode achieves a specific capacity of up to 852.3 mA h g−1 at a current density of 1 A g−1. The assembled hybrid supercapacitor (HSC) device exhibits an energy density of 32.5 W h kg−1 at a power density of 798 W kg−1 and a wonderful capacity retention of 87.3% at 1 A g−1 after 5000 cycles. Therefore, these results indicate that the combination of QDs and MOFs has great potential for applications in the field of supercapacitors.


Recommended Literature
- [1] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [2] Gold(i)-doped films: new routes for efficient room temperature phosphorescent materials†
- [3] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [4] The natural occurrence of allomucic (allaric) acid: a contribution to the assignment of structure of an insecticidal exotoxin from Bacillus thuringiensis Berliner
- [5] Unexpectedly large binding constants of azulenes with fullerenes†
- [6] Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N′-diphenyl-N, N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine by high-resolution powder diffraction†
- [7] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [8] Applications of advanced hybrid organic–inorganic nanomaterials: from laboratory to market†
- [9] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [10] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 1596-13-0
-
CAS no.: 14419-78-4
-
CAS no.: 11016-71-0









